molecular formula C12H15N3O2S2 B2714009 5-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-sulfonamide CAS No. 2034488-93-0

5-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-sulfonamide

Cat. No. B2714009
CAS RN: 2034488-93-0
M. Wt: 297.39
InChI Key: FIIMQRSVVCIRQV-UHFFFAOYSA-N
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Description

5-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C12H15N3O2S2 and its molecular weight is 297.39. The purity is usually 95%.
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Scientific Research Applications

Antiviral Agents

The compound’s structure suggests potential antiviral activity. Researchers have explored its effectiveness against viruses, including hepatitis B virus (HBV). In particular, it has been investigated as a HBV core protein allosteric modulator (CpAM) . These CpAMs are attractive candidates for HBV therapy, and some derivatives of this compound have demonstrated inhibitory effects on a wide range of nucleoside-resistant HBV variants .

Medicinal Chemistry and Drug Development

Due to its unique structure, this compound serves as an interesting scaffold for medicinal chemistry. Scientists have synthesized derivatives and evaluated their pharmacological properties. The presence of both a pyrazole ring and a thiophene moiety offers opportunities for further modification, potentially leading to novel drug candidates .

Biological Imaging and Probes

Researchers have explored the use of similar compounds as fluorescent probes for biological imaging. By attaching fluorophores to the scaffold, they can visualize specific cellular processes or molecular targets. The compound’s absorption and emission properties make it suitable for fluorescence-based assays .

Materials Science

The compound’s heterocyclic structure and functional groups make it interesting for materials science applications. It could serve as a building block for designing organic semiconductors, sensors, or optoelectronic devices. Researchers investigate its electronic properties and compatibility with various substrates .

Chemical Biology

Understanding the compound’s interactions with biological macromolecules is crucial. Researchers have studied its binding affinity to proteins, nucleic acids, and enzymes. Such insights can guide drug design and help identify potential therapeutic targets .

Organic Synthesis

The synthesis of this compound involves interesting steps, including the formation of the pyrazole ring. Organic chemists can learn from its synthetic pathways and apply similar strategies to other complex molecules. Additionally, the compound’s reactivity allows for functionalization at various positions, making it valuable in retrosynthetic analysis .

properties

IUPAC Name

5-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S2/c1-9-2-3-12(18-9)19(16,17)14-10-5-7-15-11(8-10)4-6-13-15/h2-4,6,10,14H,5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIMQRSVVCIRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-sulfonamide

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